Cas no 539841-54-8 (9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one is a novel organic compound featuring a triazoloquinoxaline core structure. It exhibits significant advantages in chemical synthesis, particularly in the development of pharmacologically active compounds. The unique aromatic ring system and functional groups enhance its potential for biological activity, making it a valuable intermediate in drug discovery processes.
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one structure
539841-54-8 structure
商品名:9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one
CAS番号:539841-54-8
MF:C22H19ClN4O2
メガワット:406.86486363411
CID:6614055
PubChem ID:135709474

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one 化学的及び物理的性質

名前と識別子

    • 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one
    • 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
    • F1264-3847
    • 539841-54-8
    • SR-01000011013-1
    • 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
    • Oprea1_079015
    • 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
    • SR-01000011013
    • AKOS024604074
    • インチ: 1S/C22H19ClN4O2/c1-29-14-7-4-6-13(12-14)21-25-22-24-17-10-5-11-18(28)19(17)20(27(22)26-21)15-8-2-3-9-16(15)23/h2-4,6-9,12,20H,5,10-11H2,1H3,(H,24,25,26)
    • InChIKey: QUSALJBTUQAJLG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1C1C2C(CCCC=2NC2=NC(C3C=CC=C(C=3)OC)=NN12)=O

計算された属性

  • せいみつぶんしりょう: 406.1196536g/mol
  • どういたいしつりょう: 406.1196536g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 671
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1264-3847-20μmol
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1264-3847-75mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1264-3847-3mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1264-3847-25mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1264-3847-4mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1264-3847-2μmol
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1264-3847-10mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1264-3847-5μmol
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1264-3847-1mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1264-3847-2mg
9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
539841-54-8 90%+
2mg
$59.0 2023-05-17

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one 関連文献

9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-oneに関する追加情報

Introduction to 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo[3,2-b]quinazolin-8-one (CAS No. 539841-54-8)

The compound 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo[3,2-b]quinazolin-8-one, identified by its CAS number 539841-54-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the triazoloquinazoline scaffold, a structural motif renowned for its broad spectrum of biological activities. The presence of both chlorophenyl and methoxyphenyl substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the potential of triazoloquinazoline derivatives as inhibitors of various kinases and enzymes implicated in cancer and inflammatory diseases. The specific arrangement of nitrogen atoms in the 1,2,4triazolo[3,2-b]quinazolin-8-one core facilitates strong interactions with biological targets, thereby modulating critical signaling pathways. The chlorophenyl moiety has been shown to enhance binding affinity to proteins due to its ability to form hydrogen bonds and π-stacking interactions. Meanwhile, the methoxyphenyl group introduces hydrophobicity and may influence metabolic stability.

In the context of oncology research, compounds with the triazoloquinazoline core have garnered attention for their ability to disrupt tyrosine kinase activity. Preclinical studies suggest that derivatives of this class can selectively inhibit enzymes such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are overexpressed in many solid tumors. The structural features of 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,2,4triazolo[3,2-b]quinazolin-8-one make it a compelling candidate for further development into a novel therapeutic agent.

Moreover, the compound’s potential extends beyond cancer therapy. Emerging evidence indicates that triazoloquinazoline derivatives exhibit anti-inflammatory properties by modulating nuclear factor kappa B (NF-κB) signaling. The chlorophenyl and methoxyphenyl substituents may contribute to this effect by interfering with the binding of pro-inflammatory cytokines to their receptors. Such findings align with the growing interest in small molecules that can regulate immune responses without systemic side effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the triazolo[3,2-b]quinazolin-8-one core efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the nitrogen-rich heterocyclic system. Additionally, computational chemistry has played a pivotal role in optimizing synthetic routes by predicting reaction outcomes and minimizing unwanted byproducts.

From a pharmacokinetic perspective, 9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-1,, 2,, 4triazolo[3,, 2-b]quinazolin-8-one exhibits promising properties that could enhance its clinical applicability. Preliminary data suggest favorable solubility in both aqueous and organic solvents due to the balance between polar and non-polar functional groups. This characteristic is crucial for formulating oral or injectable dosage forms that ensure bioavailability and therapeutic efficacy.

Investigations into the mechanism of action have revealed that this compound interacts with ATP-binding pockets of kinases through its triazoloquinazoline core. The chlorophenyl substituent appears to stabilize the transition state during enzyme-substrate complex formation via electrostatic interactions. In contrast,* the *methoxyphenyl group may engage in hydrophobic interactions with adjacent residues*,* further reinforcing binding affinity.* These insights have guided medicinal chemists in designing analogs with enhanced potency*and*selectivity.

The regulatory landscape for novel pharmaceutical compounds necessitates rigorous evaluation before clinical translation.* However,* preliminary toxicological studies on *9-(2-chlorophenyl)-2-(3-methoxyphenyl)-4H,,5H,,6H,,7H,,8H,,9H-1, ,
*
*
*
*
*
*

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd